PPARγ Agonist EC₅₀ Potency of the Ortho-Phenyl Bridged Compound vs. Literature PPARα Antagonists
The target compound acts as a PPARγ agonist with an EC₅₀ of 4 nM in a cell-based coactivator recruitment assay, whereas structurally related benzothiazole-based N-(phenylsulfonyl)amides reported in the literature function as PPARα antagonists with IC₅₀ values in the low micromolar range [1]. This inversion of functional activity—from PPARα antagonism to PPARγ agonism—is likely driven by the ortho-phenyl bridge geometry and the 4-chloro substitution, representing a distinct pharmacological fingerprint not achievable with directly linked benzothiazole-sulfonamide analogs [2].
| Evidence Dimension | PPARγ functional agonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 4 nM (PPARγ agonist; coactivator recruitment assay) |
| Comparator Or Baseline | Benzothiazole-based N-(phenylsulfonyl)amides (PPARα antagonists): reported antagonistic IC₅₀ in low micromolar range; no PPARγ agonism reported |
| Quantified Difference | ≥250-fold shift in functional activity at PPARγ vs. PPARα; agonism vs. antagonism inversion |
| Conditions | Human PPARγ LBD expressed in HEK293 cells; HTRF coactivator DRIP205 recruitment assay; 18 hr incubation [1] |
Why This Matters
Procurement of this compound is essential for research programs targeting PPARγ agonism, as closely related benzothiazole-sulfonamides exhibit the opposite functional pharmacology (PPARα antagonism), rendering them unsuitable substitutes.
- [1] BindingDB Entry BDBM50428854 / CHEMBL1236924. N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide: PPARγ Agonist EC₅₀ = 4 nM. BindingDB, accessed 2026. View Source
- [2] Ammazzalorso, A.; Giancristofaro, A.; D'Angelo, A.; De Filippis, B.; Fantacuzzi, M.; Giampietro, L.; Maccallini, C.; Amoroso, R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (16), 4869–4872. View Source
